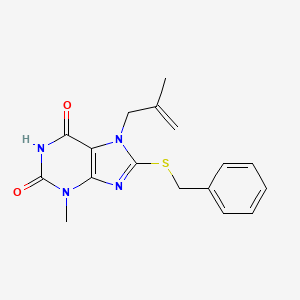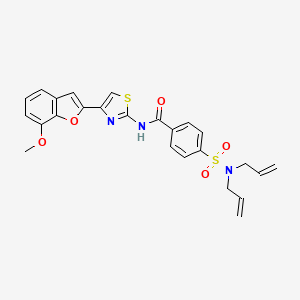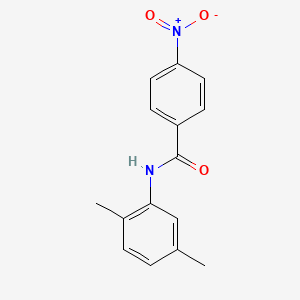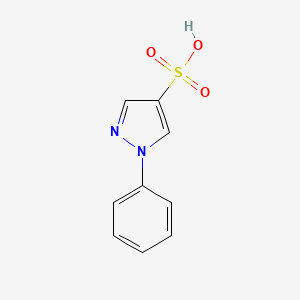![molecular formula C14H13N5O2 B2465306 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile CAS No. 339102-63-5](/img/structure/B2465306.png)
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a propanedinitrile moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the condensation of dimethylamine with a nitrophenyl-substituted aldehyde, followed by the addition of malononitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with substituted nucleophiles.
Applications De Recherche Scientifique
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile: Similar structure but with an iodophenyl group instead of a nitrophenyl group.
(2E)-3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one: Contains a pyridyl group instead of a nitrophenyl group.
Uniqueness
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)6-7-17-12-4-3-5-13(8-12)19(20)21/h3-8,17H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVFPPSPLXBYJB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2465223.png)

![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)
![2-({[6-(ethoxycarbonyl)-4H-1,3-benzodioxin-8-yl]methyl}thio)pyridinium-1-olate](/img/structure/B2465229.png)

![4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2465231.png)
![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)
![2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2465233.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)
![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

